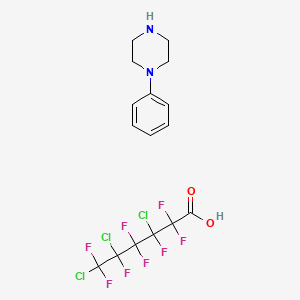
1-phenylpiperazine;3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid is a complex organic compound characterized by its unique structure, which includes a phenylpiperazine moiety and a highly fluorinated hexanoic acid chain.
Méthodes De Préparation
The synthesis of 1-phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid involves multiple steps. One common synthetic route includes the reaction of phenylpiperazine with a fluorinated hexanoic acid derivative under controlled conditions. The reaction typically requires a solvent such as dioxane or water and a base like sodium carbonate to facilitate the process . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1-Phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Common reagents and conditions used in these reactions include dioxane, water, sodium carbonate, and microwave irradiation. Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-Phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid involves its interaction with specific molecular targets and pathways. The compound’s highly fluorinated structure allows it to interact with biological membranes and proteins, potentially disrupting their function. This interaction can lead to antimicrobial effects by inhibiting the growth of bacteria and fungi .
Comparaison Avec Des Composés Similaires
1-Phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid can be compared with other similar compounds, such as:
Picloram: A trichlorinated pyridine derivative used as a herbicide.
Triclopyr: Another trichlorinated compound used as a systemic herbicide.
3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluorooctyl methacrylate: A highly fluorinated methacrylate used in polymer synthesis.
The uniqueness of 1-phenylpiperazine; 3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid lies in its combination of a phenylpiperazine moiety with a highly fluorinated hexanoic acid chain, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
1511-42-8 |
|---|---|
Formule moléculaire |
C16H15Cl3F8N2O2 |
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
1-phenylpiperazine;3,5,6-trichloro-2,2,3,4,4,5,6,6-octafluorohexanoic acid |
InChI |
InChI=1S/C10H14N2.C6HCl3F8O2/c1-2-4-10(5-3-1)12-8-6-11-7-9-12;7-3(12,2(10,11)1(18)19)5(14,15)4(8,13)6(9,16)17/h1-5,11H,6-9H2;(H,18,19) |
Clé InChI |
ABJIZBPMCVGDBN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC=CC=C2.C(=O)(C(C(C(C(C(F)(F)Cl)(F)Cl)(F)F)(F)Cl)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-[2-(2-cyanopropan-2-ylamino)-2-oxoethyl]-1,3-dioxolan-2-yl]acetate](/img/structure/B14747256.png)
![1-Acetyl-3-oxo-2,3-dihydro-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B14747266.png)
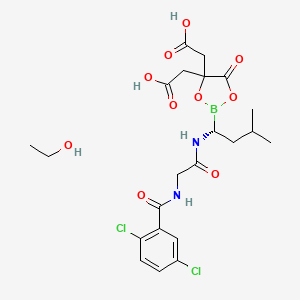
![Acetic acid;2-[(3S,23S)-20-carbamoyl-12-[4-(diaminomethylideneamino)butyl]-3-(1H-indol-3-ylmethyl)-2,5,8,11,14,22-hexaoxo-17,18-dithia-1,4,7,10,13,21-hexazabicyclo[21.3.0]hexacosan-6-yl]acetic acid](/img/structure/B14747272.png)
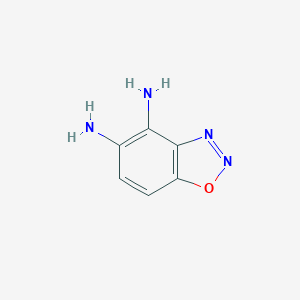
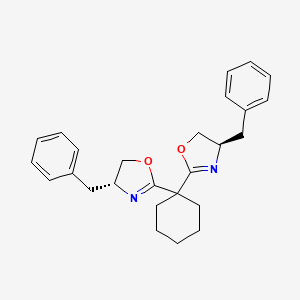
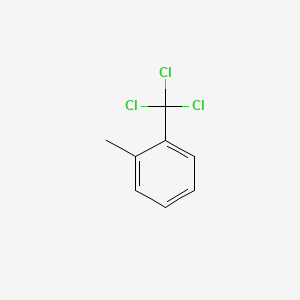
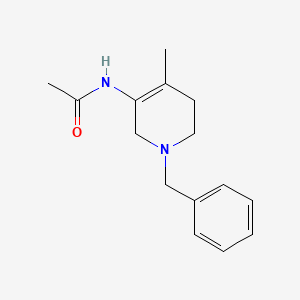


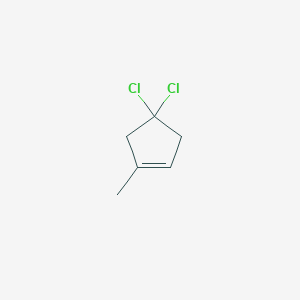
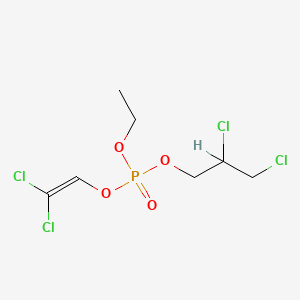
![(2S)-2-[[(19S)-10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxycarbonylamino]-4-methylpentanoic acid](/img/structure/B14747317.png)

